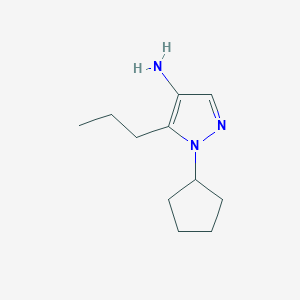

1-cyclopentyl-5-propyl-1H-pyrazol-4-amine

描述

1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological and pharmaceutical activities, making them valuable in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylamine with propyl hydrazinecarbothioamide under acidic conditions. The reaction mixture is typically heated under reflux to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding oxo-compounds or carboxylic acids.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

科学研究应用

Chemical Properties and Structure

1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine is characterized by its unique pyrazole structure, which contributes to its biological activity. The compound's molecular formula is , with a molecular weight of 176.26 g/mol. Its structure can be represented as follows:

Kinase Inhibition

One of the primary applications of this compound is as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including signal transduction and cell division. The compound has shown potential in inhibiting specific kinases associated with cancer and neurodegenerative diseases.

Case Study: LRRK2 Inhibition

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit inhibitory effects on the LRRK2 kinase, which is implicated in Parkinson's disease. Inhibiting LRRK2 can potentially slow down the progression of this neurodegenerative condition .

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory drugs. Studies have suggested that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders.

Research Findings

A study demonstrated that pyrazole compounds could reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .

Synthesis and Development

The synthesis of this compound involves several chemical reactions, often starting from simpler pyrazole derivatives. The methods typically include:

- Condensation Reactions : Combining cyclopentyl and propyl groups with pyrazole precursors.

- Purification Techniques : Utilizing chromatography to isolate the desired product with high purity.

Toxicology and Safety Profiles

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also necessitates further investigation into its long-term effects and potential side effects in vivo .

作用机制

The mechanism by which 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system under study.

相似化合物的比较

1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as 1-cyclopentyl-4-methyl-1H-pyrazol-5-amine and 5-cyclopentyl-1H-pyrazol-3-amine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of cyclopentyl and propyl groups, which may confer distinct advantages in certain applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

1-Cyclopentyl-5-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a cyclopentyl and propyl group. Its molecular formula is , and it has unique physicochemical properties that contribute to its biological activity.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazoles. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. In a study, specific pyrazole compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6 significantly, suggesting potential therapeutic applications in inflammatory diseases .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored extensively. For example, certain analogues have demonstrated potent antiproliferative effects against human cancer cell lines, implicating their potential as chemotherapeutic agents . The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole structure can enhance anticancer efficacy.

The biological activity of this compound is believed to involve interaction with specific molecular targets:

1. Enzyme Inhibition

Pyrazole compounds often act as enzyme inhibitors, modulating pathways involved in inflammation and cell proliferation. For example, they may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

2. Receptor Modulation

These compounds may also interact with various receptors, influencing cellular signaling pathways that contribute to their therapeutic effects .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

Comparative Analysis

A comparison with other similar compounds reveals unique aspects of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl and propyl substituents | Antimicrobial, anti-inflammatory |

| 1-Cyclopentyl-5-methyl-1H-pyrazole | Methyl instead of propyl | Moderate antibacterial activity |

| 1-Cyclopentyl-5-benzyl-1H-pyrazole | Benzyl substituent | Enhanced anticancer properties |

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-cyclopentyl-5-propyl-1H-pyrazol-4-amine?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and functional group modifications. For example:

- Step 1 : Cyclopentyl group introduction via nucleophilic substitution using cyclopentyl halides under reflux conditions (ethanol, 80°C) .

- Step 2 : Propyl chain attachment through alkylation or coupling reactions (e.g., Pd-catalyzed cross-coupling) .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1 : Common Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Cyclopentyl bromide, K₂CO₃, DMF, 80°C | 65–75 | |

| 2 | Propyl iodide, Pd(PPh₃)₄, THF | 70–80 |

Q. Which spectroscopic and analytical techniques are optimal for characterizing structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions (e.g., cyclopentyl CH₂ vs. propyl CH₃) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., SHELXL refinement ).

- HPLC-MS : Confirms purity (>95%) and molecular weight .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across substituted pyrazole-4-amine derivatives?

- Methodological Answer : Contradictions often arise from substituent electronic/steric effects. Strategies include:

- Systematic SAR Studies : Compare bioactivity of derivatives with controlled substituent variations (e.g., electron-withdrawing vs. donating groups) .

- Table 2 : Antimicrobial Activity vs. Substituents

| Substituent (R) | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |

|---|---|---|

| 4-OCH₃ | 32 | 16 |

| 4-Cl | 64 | 32 |

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrostatic Tuning : Introduce substituents (e.g., -F, -CF₃) to enhance target binding via dipole interactions .

- Steric Modulation : Bulky groups (e.g., cyclopropyl) improve metabolic stability .

- Computational Docking : Predict binding modes with enzymes (e.g., COX-2) using AutoDock Vina .

Q. How does X-ray crystallography resolve structural ambiguities?

- Methodological Answer :

- SHELX Refinement : Resolves bond length/angle discrepancies (e.g., pyrazole ring planarity) .

- Case Study : 4-(4-Fluorophenyl)-3-pyridinyl derivative showed a 0.002 Å mean C–C bond deviation in X-ray data .

Q. How do reaction conditions influence regioselectivity in pyrazole-4-amine synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF) favor N-alkylation over O-alkylation .

- Temperature : Higher temperatures (>100°C) promote cyclization but risk decomposition .

Q. What computational approaches predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) .

- Pharmacophore Modeling : Identify critical interaction points (e.g., H-bond donors/acceptors) .

Q. Experimental Design Considerations

Q. What protocols evaluate antimicrobial efficacy?

- Methodological Answer :

- Broth Microdilution (CLSI Guidelines) : Determine minimum inhibitory concentration (MIC) against Gram+/− bacteria .

- Time-Kill Assays : Assess bactericidal kinetics over 24 hours .

属性

IUPAC Name |

1-cyclopentyl-5-propylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-2-5-11-10(12)8-13-14(11)9-6-3-4-7-9/h8-9H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTDJQFSFJDKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。